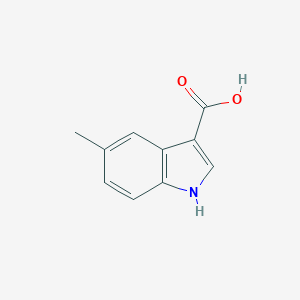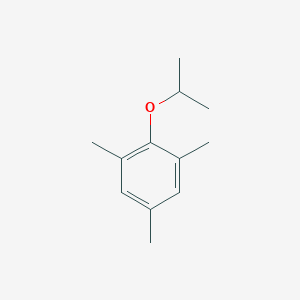
1,3,5-Trimethyl-2-propan-2-yloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-propan-2-yloxybenzene is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-methylethoxy)benzene . This compound is a derivative of benzene, where three methyl groups and one isopropoxy group are attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors where mesitylene and isopropyl alcohol are mixed with an acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-propan-2-yloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,3,5-Trimethyl-2-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-propan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the isopropoxy group can influence the reactivity and selectivity of these reactions.
類似化合物との比較
Similar Compounds
Benzene, 1,3,5-trimethyl-2-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylethoxy group.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: Contains methoxy groups and a propenyl group.
Uniqueness
1,3,5-Trimethyl-2-propan-2-yloxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
特性
CAS番号 |
13605-05-5 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChIキー |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Key on ui other cas no. |
13605-05-5 |
同義語 |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


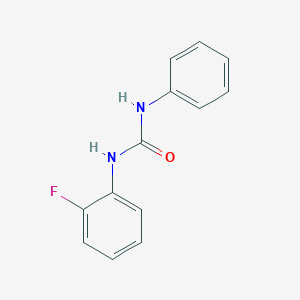
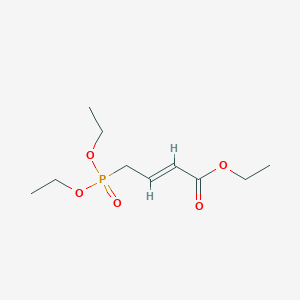
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

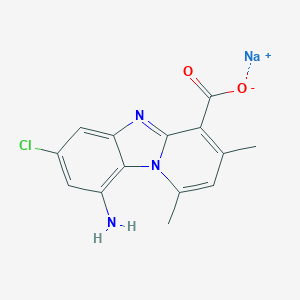
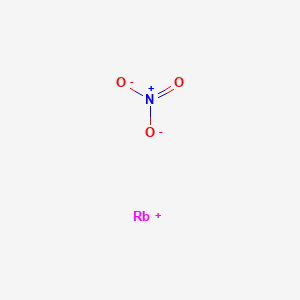
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
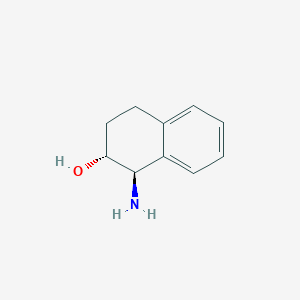
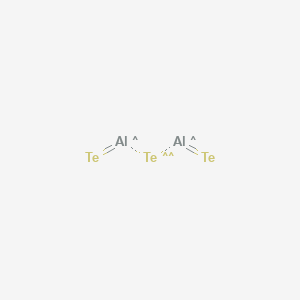
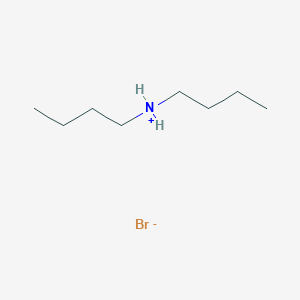
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
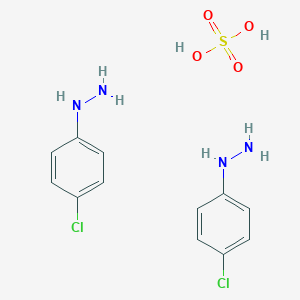
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
